molecular formula C12H17GeNO3 B092956 Phenylgermatrane CAS No. 17663-22-8

Phenylgermatrane

Cat. No.: B092956
CAS No.: 17663-22-8
M. Wt: 295.9 g/mol
InChI Key: MEVPQSWYVLAQLI-UHFFFAOYSA-N
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Description

Phenylgermatrane is an organogermanium compound characterized by the presence of a phenyl group attached to a germatrane structure. Germatranes are tricyclic organogermanium derivatives of triethanolamine, containing a hypervalent germanium atom with a transannular bond to nitrogen. This unique structure imparts significant chemical stability and distinct biological properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylgermatrane can be synthesized through the reaction of tetra-alkoxy- or trialkoxy-germatranes with triethanolamine under mild conditions, often in the presence of a catalyst. The reaction typically yields this compound in high purity and yield .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Phenylgermatrane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenylgermatrane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of phenylgermatrane involves its interaction with biological molecules through the transannular bond between germanium and nitrogen. This interaction can influence various molecular pathways, potentially leading to biological effects such as antimicrobial and anticancer activities. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Uniqueness: Phenylgermatrane is unique due to its specific combination of a phenyl group and a germatrane structure, which imparts distinct chemical stability and biological properties. Compared to phenylsilatrane, this compound is less toxic and exhibits different biological activities .

Properties

IUPAC Name

1-phenyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17GeNO3/c1-2-4-12(5-3-1)13-15-9-6-14(7-10-16-13)8-11-17-13/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVPQSWYVLAQLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CO[Ge]2(OCCN1CCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17GeNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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